molecular formula C14H12BrCl B1441028 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene CAS No. 885279-74-3

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene

Cat. No.: B1441028
CAS No.: 885279-74-3
M. Wt: 295.6 g/mol
InChI Key: FRKAZTNDYFKKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C14H12BrCl and its molecular weight is 295.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-1-phenylethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAZTNDYFKKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695778
Record name 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-74-3
Record name 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Role of Halogenated Phenylethyl Derivatives in Modern Organic Synthesis

Halogenated phenylethyl derivatives are significant building blocks in modern organic synthesis due to the versatile reactivity of the carbon-halogen bond. These compounds serve as precursors for a wide array of functional groups and are instrumental in the construction of more complex molecular architectures. The presence of halogen atoms, such as bromine and chlorine, provides reactive sites for nucleophilic substitution and elimination reactions, as well as for the formation of organometallic reagents.

The utility of these derivatives is prominent in the synthesis of pharmaceuticals, agrochemicals, and materials. perlego.comfrontiersin.org For instance, the phenylethylamine skeleton is a common motif in many biologically active compounds, and halogenated precursors offer a convenient route to introduce diversity into these structures. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, heavily rely on aryl and vinyl halides to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. frontiersin.org The reactivity of these halides is often modulated by the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. frontiersin.org

Furthermore, the introduction of halogens can significantly influence the physical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes halogenated phenylethyl derivatives valuable tools in medicinal chemistry for the optimization of lead compounds.

A Historical Perspective on Halogenated Alkylarene and Aryl Halide Chemistry

The study of halogenated organic compounds dates back to the 19th century, with the development of systematic organic chemistry. wikipedia.org Early methods for introducing halogens into organic molecules, such as the direct halogenation of alkanes and the conversion of alcohols to alkyl halides, were foundational to the field. wikipedia.org Chloroethane, for example, was first produced in the 15th century. wikipedia.org

Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. perlego.comwikipedia.org Their chemistry is distinct from that of alkyl halides. The discovery of reactions like the Friedel-Crafts halogenation provided a direct method for the synthesis of aryl chlorides and bromides. wikipedia.org For instance, the synthesis of chlorobenzene (B131634), a widely used solvent and intermediate, is achieved through the iron(III) chloride-catalyzed reaction of benzene (B151609) with chlorine. wikipedia.org

A significant milestone in aryl halide chemistry was the development of the Sandmeyer reaction, which allows for the conversion of aryl amines into a variety of aryl compounds, including aryl halides. scribd.com This reaction proceeds via a diazonium salt intermediate and is a versatile method for introducing halogens onto an aromatic ring. The first known use of the term "aryl halide" was in 1901. merriam-webster.com

Historically, the phosphorescence of halogenated aromatic derivatives was instrumental in defining the modern concept of the triplet state in photochemistry. perlego.com The 20th century saw a massive expansion in the applications of halogenated organic compounds, from their use as refrigerants (chlorofluorocarbons) and insecticides (DDT) to their role as flame retardants and solvents. taylorandfrancis.comnc.gov While the environmental persistence and toxicity of some of these compounds have led to restrictions on their use, the fundamental chemistry of halogenated alkylarenes and aryl halides remains a vital area of research and application. nih.govnc.gov

Unveiling the Structural and Stereochemical Nuances of 1 2 Bromo 1 Phenylethyl 4 Chlorobenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections to simplify the structure into readily available starting materials. The core structure is a 1,2-diarylethane framework, suggesting that the primary strategic disconnections should focus on the formation of the C1-C2 ethyl bridge and the introduction of the bromine atom.

Primary Disconnections:

C-Br Bond Disconnection: A functional group interconversion (FGI) approach points to a precursor alcohol, 1-(4-chlorophenyl)-2-phenylethanol. This alcohol can be readily converted to the target bromide via nucleophilic substitution.

C1-C2 Bond Disconnection: This disconnection of the ethyl bridge leads to two primary sets of synthons and their corresponding synthetic equivalents:

Route A: A benzyl (B1604629) anion equivalent (from phenylmethane derivatives) and a 1-(4-chlorophenyl)methyl cation equivalent (from a 4-chlorobenzyl halide).

Route B: A 4-chlorobenzyl anion equivalent and a phenylmethyl cation equivalent.

Alternative C1-Aryl Bond Disconnection: A Friedel-Crafts type disconnection suggests the reaction of a phenylethyl derivative with chlorobenzene (B131634).

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Direct Synthetic Routes

Direct synthetic routes to this compound can be categorized based on the key bond-forming and functionalization steps.

Alkylation and Arylation Reactions in the Construction of the Core Skeleton

The formation of the 1,2-diarylethane skeleton is a critical step. Several established methods can be employed:

Friedel-Crafts Alkylation: One potential route involves the Lewis acid-catalyzed alkylation of chlorobenzene with a suitable phenylethyl electrophile, such as 2-phenylethyl chloride. However, Friedel-Crafts alkylations on deactivated rings like chlorobenzene can be sluggish and may lead to issues with regioselectivity (ortho vs. para substitution) and polyalkylation.

Coupling Reactions: A more controlled approach involves the coupling of two different aryl-containing fragments. For instance, a Grignard reagent derived from 4-chlorobenzyl chloride could be coupled with benzyl bromide in the presence of a suitable catalyst.

A plausible and efficient route to the precursor, 1-(4-chlorophenyl)-2-phenylethane, involves the reduction of a corresponding deoxybenzoin (B349326). The synthesis could proceed as follows:

Friedel-Crafts Acylation: Reaction of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(4-chlorophenyl)-2-phenylethanone.

Reduction of the Ketone: The resulting ketone can be reduced to the corresponding alkane, 1-(4-chlorophenyl)-2-phenylethane, using methods such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Halogenation Strategies: Achieving Regio- and Chemoselectivity

With the 1-(4-chlorophenyl)-2-phenylethane core constructed, the next crucial step is the regioselective introduction of a bromine atom at one of the benzylic positions. The two benzylic positions are not equivalent, and selective bromination is required.

Benzylic Bromination:

The benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to radical halogenation. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is the method of choice for selective benzylic bromination. This method maintains a low concentration of Br₂, which minimizes competitive electrophilic aromatic substitution on the phenyl rings.

The reaction of 1-(4-chlorophenyl)-2-phenylethane with NBS would likely lead to a mixture of two products due to bromination at either benzylic position. However, the stability of the resulting benzylic radicals can influence the product ratio. The radical at the carbon bearing the phenyl group is generally more stable.

ReagentConditionsProductSelectivity Issue
N-Bromosuccinimide (NBS)CCl₄, radical initiator (e.g., AIBN), heatThis compound and isomersPotential for mixture of regioisomers.
HBr/H₂O₂VariousThis compoundCan also lead to mixtures and side reactions.

Reductive and Oxidative Transformations within Synthetic Pathways

Reductive and oxidative steps are integral to many of the proposed synthetic pathways.

Reductive Transformations:

As mentioned, the reduction of a deoxybenzoin intermediate is a key step in one of the primary routes to the diarylethane skeleton.

If the synthesis proceeds via a stilbene intermediate (e.g., 4-chlorostilbene), catalytic hydrogenation (e.g., H₂, Pd/C) would be required to reduce the double bond to form the 1,2-diarylethane core.

The conversion of a precursor alcohol, 1-(4-chlorophenyl)-2-phenylethanol, to the target bromide can be achieved via treatment with reagents like PBr₃ or HBr. The alcohol itself can be prepared by the reduction of the corresponding ketone using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidative Transformations:

Oxidative steps are less common in the direct synthesis of the final target but could be employed in the synthesis of precursors. For example, the oxidation of a corresponding diarylethane could introduce a hydroxyl group, which could then be converted to the bromide.

Stereoselective Synthesis of this compound

The target molecule possesses a stereocenter at the carbon bearing the phenyl and 4-chlorophenyl groups. The synthesis of a single enantiomer requires a stereoselective approach.

Chiral Auxiliary-Mediated Approaches to Induce Asymmetry

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary directs a subsequent chemical transformation to occur with high diastereoselectivity. researchgate.net Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation reactions. harvard.edusantiago-lab.com

A hypothetical stereoselective synthesis could be envisioned as follows:

Acylation of a Chiral Auxiliary: A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 4-chlorophenylacetic acid to form a chiral imide.

Diastereoselective Enolate Formation and Alkylation: The chiral imide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. This enolate is then alkylated with benzyl bromide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. york.ac.uk High diastereoselectivity has been reported for the benzylation of similar chiral imide enolates. york.ac.uk

Auxiliary Removal and Functional Group Manipulation: The chiral auxiliary is then cleaved from the alkylated product. This can be achieved, for example, by reduction with lithium borohydride (LiBH₄) to yield a chiral alcohol, (2R)-2-(4-chlorophenyl)-3-phenylpropan-1-ol.

Conversion to the Target Molecule: The resulting enantiomerically enriched alcohol can then be converted to the target bromide. This would involve a two-step process: a. Oxidation of the primary alcohol to a carboxylic acid. b. Hunsdiecker-type reaction or a similar decarboxylative bromination to install the bromine atom with concomitant loss of CO₂. This sequence, however, can be complex.

A more direct approach after auxiliary cleavage would involve reduction to the corresponding 1,2-diarylethanol, followed by conversion of the hydroxyl group to the bromide, for instance using PBr₃.

StepReagents and ConditionsIntermediate/ProductKey Feature
1. Acylation4-Chlorophenylacetic acid, Pivaloyl chloride, Chiral Oxazolidinone, BaseChiral N-acyloxazolidinoneAttachment of chiral auxiliary.
2. Asymmetric AlkylationLDA, THF, -78 °C; then Benzyl bromideDiastereomerically enriched alkylated imideDiastereoselective C-C bond formation. york.ac.uk
3. Reductive CleavageLiBH₄, THFEnantiomerically enriched 1-(4-chlorophenyl)-2-phenylethanolRemoval of auxiliary and formation of a chiral alcohol.
4. BrominationPBr₃ or HBrEnantiomerically enriched this compoundConversion of alcohol to the target bromide.

This chiral auxiliary-based approach provides a powerful and predictable method for accessing enantiomerically enriched forms of this compound, a task that would be difficult to achieve through non-stereoselective methods. wikipedia.org

Application of Asymmetric Catalysis in the Formation of the Stereogenic Center

The formation of the stereogenic center at the C1 position of this compound in an enantioselective manner presents a significant synthetic challenge. The direct asymmetric bromination of the prochiral alkene precursor, 1-(4-chlorophenyl)-1-phenylethene, requires a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the double bond. While the development of highly enantioselective bromination reactions has been a focus of considerable research, achieving high levels of stereocontrol can be difficult researchgate.net.

One promising approach involves the use of chiral catalysts that can activate the brominating agent and deliver it to the alkene in a stereocontrolled fashion. Chiral Lewis acids and organocatalysts have emerged as potential candidates for this purpose. For instance, chiral phosphoric acids have been successfully employed in enantioselective bromocyclization reactions, demonstrating their ability to control the stereochemistry of halonium ion formation acs.org. In a hypothetical asymmetric synthesis of this compound, a chiral phosphoric acid could protonate a bromine source, creating a chiral electrophilic bromine species that would then react preferentially with one face of the 1-(4-chlorophenyl)-1-phenylethene double bond.

Another strategy involves the use of chiral Lewis base catalysts. These catalysts can interact with the bromine source to form a chiral halogenating agent. This chiral agent then undergoes electrophilic addition to the alkene, leading to an enantioenriched product. While specific applications to 1-(4-chlorophenyl)-1-phenylethene are not extensively documented, the principles of asymmetric halofunctionalization provide a framework for developing such methodologies nih.govsustech.edu.cn.

The table below summarizes potential catalytic systems for the asymmetric bromination of 1-(4-chlorophenyl)-1-phenylethene.

Catalyst TypePotential Catalyst ExampleProposed Mechanism of ActionAnticipated Outcome
Chiral Brønsted AcidChiral Phosphoric AcidActivation of the brominating agent through protonation, leading to a chiral electrophilic bromine species.Enantioselective formation of the bromonium ion intermediate.
Chiral Lewis BaseChiral Amine or PhosphineFormation of a chiral brominating reagent through interaction with the bromine source.Face-selective attack on the prochiral alkene.
Chiral Metal ComplexChiral Salen-Metal ComplexCoordination of the alkene and/or brominating agent to a chiral metal center, directing the electrophilic attack.Stereocontrolled delivery of bromine to one face of the double bond.

It is important to note that the development of a highly effective catalytic system would require careful optimization of reaction conditions, including the choice of solvent, temperature, and the specific structure of the chiral catalyst.

Diastereoselective Pathways and Control of Relative Stereochemistry

In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the control of relative stereochemistry becomes crucial. For the synthesis of this compound from a chiral precursor, or in reactions involving chiral reagents, diastereoselective pathways dictate the formation of one diastereomer over another.

One established method for achieving diastereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed numberanalytics.comresearchgate.net. In the context of synthesizing a specific diastereomer of a substituted this compound derivative, a chiral auxiliary could be appended to either the phenyl or the 4-chlorophenyl ring of the alkene precursor. The steric and electronic properties of the auxiliary would then favor the approach of the brominating agent from one face of the double bond, leading to the preferential formation of one diastereomer of the bromonium ion intermediate and, consequently, the final product.

The inherent stereochemistry of the starting material can also direct the diastereoselectivity of the bromination reaction. For instance, if the 1-(4-chlorophenyl)-1-phenylethene precursor possessed a chiral center elsewhere in the molecule, the stereochemical course of the bromine addition could be influenced by that existing center. This substrate-controlled diastereoselectivity relies on the steric and electronic biases imposed by the chiral portion of the molecule on the reacting double bond.

The table below outlines strategies for achieving diastereoselective synthesis.

StrategyDescriptionExampleExpected Outcome
Chiral AuxiliaryA removable chiral group is attached to the substrate to direct the stereochemical course of the reaction.An Evans oxazolidinone auxiliary attached to a carboxylic acid functionality on one of the aromatic rings.Formation of one diastereomer in excess due to the steric hindrance of the auxiliary.
Substrate ControlAn existing stereocenter in the substrate influences the stereochemical outcome of the reaction.A chiral substituent on one of the aromatic rings of the alkene precursor.Preferential formation of one diastereomer due to steric or electronic effects of the existing chiral center.
Reagent ControlA chiral reagent is used to deliver the bromine in a diastereoselective manner.A chiral brominating agent derived from a chiral amine or alcohol.The chiral reagent preferentially attacks one face of the prochiral alkene, leading to a diastereomerically enriched product.

The efficiency of these diastereoselective pathways is often quantified by the diastereomeric excess (d.e.), which indicates the preference for the formation of one diastereomer over the other.

Mechanistic Investigations of the Formation Pathways and Key Intermediate Isolation

The formation of this compound via the electrophilic addition of bromine to 1-(4-chlorophenyl)-1-phenylethene is believed to proceed through a well-established mechanism involving a key intermediate. The initial step involves the attack of the electron-rich π-bond of the alkene on the bromine molecule, which acts as an electrophile masterorganicchemistry.comnih.gov. This leads to the formation of a positively charged intermediate.

The nature of this intermediate has been a subject of extensive study. It is generally accepted to be a cyclic bromonium ion, where the bromine atom is bonded to both carbons of the original double bond ladykeanecollege.edu.inresearchgate.net. This three-membered ring structure is supported by the observed anti-stereospecificity of bromine addition to many alkenes, where the two bromine atoms add to opposite faces of the double bond masterorganicchemistry.comchemtube3d.com. The formation of a bromonium ion prevents free rotation around the carbon-carbon bond, thus preserving the stereochemical information of the starting alkene in the product.

For an unsymmetrical alkene like 1-(4-chlorophenyl)-1-phenylethene, the bromonium ion intermediate will also be unsymmetrical. The positive charge is not equally shared between the two carbon atoms. Due to the electron-donating nature of the phenyl group compared to the electron-withdrawing nature of the 4-chlorophenyl group, the positive charge is expected to be more localized on the carbon atom bearing the phenyl group. This results in a longer and weaker bond between the bromine and the more substituted carbon atom chemtube3d.comstackexchange.com.

The second step of the mechanism involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine bridge, leading to the opening of the three-membered ring and the formation of the vicinal dibromide with an anti configuration ladykeanecollege.edu.inlibretexts.org. In the case of the unsymmetrical bromonium ion derived from 1-(4-chlorophenyl)-1-phenylethene, the bromide ion will preferentially attack the carbon atom that can better stabilize the developing positive charge in the transition state. This is typically the more substituted carbon, which in this case is the one bearing the phenyl group chemtube3d.comstackexchange.com.

While the isolation of simple bromonium ions is generally challenging due to their high reactivity, stable bromonium ions have been prepared and characterized under specific conditions, often with highly hindered alkenes that prevent subsequent nucleophilic attack acs.org. Spectroscopic techniques, particularly NMR, have been instrumental in providing evidence for the existence of these transient species in solution researchgate.netacs.org. Computational studies have also been employed to model the structure and energetics of bromonium ions and the transition states involved in their formation and opening, providing further support for the proposed mechanism researchgate.net.

The table below details the key steps in the formation of this compound.

StepDescriptionKey SpeciesStereochemical Implication
1Electrophilic attack of the alkene on bromine.1-(4-chlorophenyl)-1-phenylethene, Br₂Formation of a prochiral bromonium ion intermediate.
2Formation of the bromonium ion.Cyclic bromonium ionThe stereochemistry of the subsequent nucleophilic attack is directed to the opposite face.
3Nucleophilic attack by bromide.Bromide ion (Br⁻)Anti-addition of the two bromine atoms.
4Ring opening.Transition state for ring openingThe regioselectivity of the attack is determined by the stability of the developing positive charge.
5Formation of the final product.This compoundThe relative stereochemistry of the two bromine atoms is trans.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Elucidation of 1 2 Bromo 1 Phenylethyl 4 Chlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-(2-bromo-1-phenylethyl)-4-chlorobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the relative stereochemistry at the chiral center.

While standard ¹H and ¹³C NMR provide initial information, advanced 1D techniques offer deeper insights.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgfiveable.melibretexts.org In a DEPT-135 experiment for this compound, the methylene carbon of the bromoethyl group (-CH₂Br) would appear as a negative peak, while the methine carbon (-CH) and all aromatic CH carbons would show as positive peaks. fiveable.me The quaternary, ipso-carbons of the aromatic rings would be absent in both DEPT-90 and DEPT-135 spectra, allowing for their unambiguous identification when compared to the broadband-decoupled ¹³C spectrum. fiveable.melibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The 1D NOESY experiment provides information about the spatial proximity of atoms. wordpress.com By selectively irradiating a specific proton signal, enhancements are observed for protons that are close in space (typically within 5 Å). This technique is particularly valuable for confirming stereochemical assignments. For instance, irradiating the benzylic proton (H1) would be expected to show a Nuclear Overhauser Effect (NOE) with the ortho-protons of the adjacent phenyl ring and with the protons of the bromomethyl group (H2), helping to confirm assignments and providing clues about conformational preferences.

2D NMR experiments are indispensable for establishing the bonding framework and stereochemistry by correlating signals that are coupled either through bonds or through space.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, a distinct cross-peak would be observed between the benzylic methine proton (H1) and the diastereotopic methylene protons of the bromomethyl group (H2a and H2b), confirming their connectivity within the ethyl chain. researchgate.net The aromatic regions would show correlations between adjacent protons on both the phenyl and 4-chlorophenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edulibretexts.org This is a highly sensitive method for assigning carbon signals based on their known proton assignments. columbia.edu Each CH group (the benzylic CH and the aromatic CHs) and the CH₂ group will give a distinct correlation peak, simplifying the assignment of the complex ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). columbia.eduyoutube.com This is critical for piecing together the molecular skeleton. For example, the benzylic proton (H1) would show a correlation to the ipso-carbon of the phenyl ring and the ipso-carbon of the 4-chlorophenyl group, as well as the carbon of the bromomethyl group (C2). These correlations unambiguously connect the different fragments of the molecule.

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY detects through-space correlations and is particularly effective for molecules of intermediate size where the NOE might be close to zero. columbia.edu ROESY cross-peaks between the benzylic proton (H1) and the ortho-protons of the aromatic rings would confirm their spatial proximity, aiding in the final structural confirmation and stereochemical analysis. wordpress.comnih.gov The relative intensities of ROESY correlations can help in determining the relative configuration of diastereomers if a mixture were present. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
1CH4.9 - 5.2 (dd)50 - 55C2, C1', C1''
2CH₂3.7 - 4.0 (m)35 - 40C1, C1'
1'C (ipso)-139 - 142H1, H2', H6'
2', 6'CH7.2 - 7.4 (m)128 - 130C1', C4'
3', 5'CH7.3 - 7.5 (m)128 - 130C1', C4'
4'CH7.3 - 7.5 (m)127 - 129C2', C6'
1''C (ipso)-138 - 141H1, H2'', H6''
2'', 6''CH7.2 - 7.4 (d)129 - 132C4'', C1''
3'', 5''CH7.3 - 7.5 (d)128 - 130C1'', C4''
4''C-Cl-132 - 135H2'', H6''

Note: Predicted values are based on typical chemical shifts for similar structural motifs. nih.govoregonstate.eduorgchemboulder.comlibretexts.orgcompoundchem.com Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a vital technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with salts (e.g., [M+Na]⁺) with minimal fragmentation. rsc.org This method is ideal for accurately determining the molecular weight and, through high-resolution analysis, the elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion from EI or the protonated molecule from ESI) and subjecting it to fragmentation, often through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting product ions are then analyzed. This process provides definitive evidence for the connectivity of the molecule by establishing relationships between precursor and product ions. amazonaws.com

The primary fragmentation pathway in the EI-MS of this compound is expected to be benzylic cleavage. The most stable carbocation that can be formed is the tropylium ion or a related benzylic cation. Key fragmentation pathways would likely include:

Loss of a bromine radical (•Br) to form a stable secondary carbocation.

Cleavage of the C1-C2 bond.

A characteristic fragmentation involves the loss of HBr, leading to a stilbene-like radical cation.

The formation of a chlorotropylium ion (m/z 125/127) or a tropylium ion (m/z 91) are highly probable, as seen in similar benzylic halides. ucla.edu

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₄H₁₂BrCl)

m/z (Nominal)Proposed Fragment IonFormulaComments
294/296/298[M]⁺[C₁₄H₁₂⁷⁹Br³⁵Cl]⁺Molecular ion peak cluster, showing characteristic Br and Cl isotopic pattern.
215/217[M - Br]⁺[C₁₄H₁₂³⁵Cl]⁺Loss of a bromine radical.
179[M - HBr - Cl]⁺[C₁₄H₁₀]⁺Subsequent loss of a chlorine radical after HBr loss.
139/141[C₈H₈Cl]⁺[C₈H₈³⁵Cl]⁺Cleavage yielding the chlorophenylethyl fragment.
125/127[C₇H₆Cl]⁺[C₇H₆³⁵Cl]⁺Formation of the chlorotropylium cation.
91[C₇H₇]⁺[C₇H₇]⁺Formation of the tropylium cation.

Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Groups

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. The spectrum provides a fingerprint that is unique to the molecule. Key absorptions for this compound would include:

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹.

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. A strong band between 860-790 cm⁻¹ would be expected for the para-substituted chlorophenyl ring. spectroscopyonline.com

C-Cl and C-Br Stretches: These appear in the fingerprint region at lower wavenumbers. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, while the C-Br stretch appears at an even lower frequency, typically between 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on vibrational modes that are often weak or absent in the IR spectrum. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective for observing:

Symmetric Aromatic Ring Breathing Modes: A strong, sharp peak around 1000 cm⁻¹ is characteristic of the benzene (B151609) ring. researchgate.net

Aromatic C=C Stretching: Bands in the 1600-1580 cm⁻¹ region are also prominent. nih.gov

The C-Br and C-Cl bonds would also give rise to signals in the low-frequency region of the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3100 - 3000Medium (IR), Strong (Raman)
Aliphatic C-H StretchIR, Raman3000 - 2850Medium (IR), Medium (Raman)
Aromatic C=C StretchIR, Raman1600 - 1450Medium (IR), Strong (Raman)
C-H Out-of-Plane Bend (p-subst.)IR860 - 790Strong
C-Cl StretchIR, Raman850 - 550Medium-Strong (IR), Strong (Raman)
C-Br StretchIR, Raman690 - 515Medium-Strong (IR), Strong (Raman)

Note: Data is based on typical ranges for the specified functional groups. orgchemboulder.comvscht.czspectroscopyonline.comlibretexts.orgnih.gov

X-ray Crystallography for Unambiguous Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the absolute configuration of chiral molecules, provided that a single crystal of suitable quality can be obtained. The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. For chiral compounds, this technique can differentiate between enantiomers by utilizing the phenomenon of anomalous dispersion. mit.eduresearchgate.net

The presence of heavier atoms, such as the bromine and chlorine atoms in this compound, is particularly advantageous for this purpose. These atoms act as strong anomalous scatterers, causing small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). mit.edu By analyzing these intensity differences, the absolute arrangement of atoms in space can be unequivocally established. The Flack parameter is a critical value derived from the crystallographic data that indicates whether the determined absolute structure is correct; a value close to zero confirms the correct enantiomeric assignment. caltech.edu

The process involves mounting a single crystal of the compound on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions, connectivity, and stereochemistry are determined.

Illustrative Crystallographic Data for this compound

Below is a table of representative crystallographic data that could be expected from an X-ray diffraction experiment on a single crystal of this compound.

ParameterIllustrative ValueDescription
Chemical FormulaC₁₄H₁₂BrClThe elemental composition of the molecule.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁A common non-centrosymmetric space group for chiral molecules, indicating a two-fold screw axis.
a (Å)8.512Unit cell dimension along the a-axis.
b (Å)5.985Unit cell dimension along the b-axis.
c (Å)12.451Unit cell dimension along the c-axis.
β (°)105.34The angle between the a and c axes in a monoclinic system.
Volume (ų)612.7The volume of the unit cell.
Z2The number of molecules per unit cell.
Flack Parameter0.02(3)A value near zero confirms the correct assignment of the absolute configuration. caltech.edu

Beyond determining absolute configuration, X-ray crystallography provides invaluable insights into the solid-state conformational analysis of the molecule. The precise atomic coordinates reveal bond lengths, bond angles, and torsion angles, defining the molecule's preferred three-dimensional shape within the crystal lattice. This conformation is influenced by intramolecular steric interactions and intermolecular forces, such as hydrogen bonds and van der Waals interactions, which dictate the crystal packing arrangement. Analysis of these parameters allows for a detailed understanding of the steric and electronic effects governing the molecule's structure in its solid form.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Assessment

While X-ray crystallography provides the absolute structure, chromatographic methods are essential for determining the enantiomeric and diastereomeric purity of a bulk sample. Chiral HPLC and GC are powerful separation techniques capable of resolving stereoisomers. chromatographyonline.comphenomenex.com

The fundamental principle involves the differential interaction of the stereoisomers with a chiral stationary phase (CSP). The CSP creates a temporary diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the analysis of non-volatile chiral compounds. chromatographyonline.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most effective and broadly applicable for separating a wide range of enantiomers. nih.govnih.gov The separation can be performed in either normal-phase or reversed-phase mode, depending on the analyte's properties and the chosen CSP. By integrating the peak areas of the separated enantiomers, the enantiomeric excess (ee) can be accurately calculated.

Illustrative Chiral HPLC Method for this compound

ParameterConditionPurpose
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))A widely used CSP known for its excellent enantioselectivity for aromatic compounds.
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)A common normal-phase eluent system that provides good resolution on polysaccharide-based CSPs.
Flow Rate1.0 mL/minControls the speed of the mobile phase and influences analysis time and resolution.
Column Temperature25 °CMaintained to ensure reproducible retention times.
DetectionUV at 220 nmThe phenyl and chlorophenyl groups provide strong UV absorbance for sensitive detection.
Retention Time (R-enantiomer)8.5 minThe time taken for the first enantiomer to elute.
Retention Time (S-enantiomer)10.2 minThe time taken for the second enantiomer to elute.

Chiral Gas Chromatography (GC)

For compounds that are thermally stable and sufficiently volatile, chiral GC offers high-resolution separation with short analysis times. gcms.cz The most common CSPs for chiral GC are based on cyclodextrin derivatives. chromatographyonline.comgcms.cz These cyclic oligosaccharides have a chiral cavity into which one enantiomer fits better than the other, leading to differences in retention time. The high efficiency of capillary GC columns allows for the baseline separation of enantiomers even when the selectivity is low. chromatographyonline.com

Illustrative Chiral GC Method for this compound

ParameterConditionPurpose
ColumnAstec® CHIRALDEX™ B-PM (Permethylated beta-cyclodextrin)A CSP effective for separating enantiomers of various compounds, including halogenated hydrocarbons.
Carrier GasHeliumAn inert gas that carries the sample through the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample upon injection.
Oven Program150 °C hold for 2 min, then ramp to 200 °C at 5 °C/minA temperature gradient is used to optimize separation and elute the compounds in a reasonable time.
DetectorFlame Ionization Detector (FID) at 250 °CA sensitive detector for organic compounds.
Retention Time (R-enantiomer)12.1 minThe time taken for the first enantiomer to elute.
Retention Time (S-enantiomer)12.8 minThe time taken for the second enantiomer to elute.

Theoretical and Computational Chemistry Studies of 1 2 Bromo 1 Phenylethyl 4 Chlorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific quantum chemical calculations for 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene have been reported in the available scientific literature. Such studies are crucial for understanding the electronic properties and predicting the chemical behavior of a molecule.

There are no published Density Functional Theory (DFT) studies that have determined the optimized ground state geometry, bond lengths, bond angles, or energetic properties of this compound. This type of investigation would typically be the first step in computationally characterizing the molecule.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. The energies and distributions of these orbitals are fundamental for predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. researchgate.netwuxibiology.com Consequently, reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which are derived from HOMO and LUMO energies, have not been calculated for this specific compound. researchgate.netnih.gov

Conformational Analysis and Stereochemical Modeling via Computational Methods

There are no computational studies on the conformational analysis or stereochemical modeling of this compound. Such an analysis would be essential to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them, which is particularly relevant due to the rotatable bonds in its ethyl chain. figshare.com

Computational Simulation of Reaction Pathways, Transition States, and Energy Barriers

No computational simulations detailing potential reaction pathways, identifying transition state structures, or calculating activation energy barriers involving this compound have been published. These simulations are vital for understanding reaction mechanisms, predicting reaction outcomes, and rationalizing kinetic data. arxiv.orgnih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There is no available in silico data predicting the spectroscopic parameters for this compound.

NMR Chemical Shifts: While methods like the Gauge-Invariant Atomic Orbital (GIAO) are used to predict 1H and 13C NMR chemical shifts, these calculations have not been reported for this compound. mdpi.comnih.govnih.gov Such predictions are valuable for aiding in the structural elucidation of synthesized molecules.

Vibrational Frequencies: Similarly, theoretical calculations of the infrared (IR) and Raman spectra, which correspond to the vibrational frequencies of the molecule's bonds, have not been documented. researchgate.net

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intermolecular Interactions

No molecular dynamics (MD) simulations have been performed for this compound. MD simulations would provide insight into the dynamic behavior of the molecule over time, explore its conformational landscape more broadly than static conformational analysis, and elucidate potential intermolecular interactions in condensed phases. nih.govcam.ac.uk

Future Directions and Emerging Research Avenues in the Chemistry of 1 2 Bromo 1 Phenylethyl 4 Chlorobenzene

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The traditional synthesis of halogenated compounds often involves the use of hazardous reagents and organic solvents, contributing to environmental concerns. Future research will undoubtedly focus on developing greener synthetic routes to 1-(2-bromo-1-phenylethyl)-4-chlorobenzene. This involves the exploration of alternative reagents and reaction media that are less toxic and more environmentally friendly.

One promising approach is the use of oxidative bromination systems that generate the active bromine species in situ, thus avoiding the direct handling of hazardous molecular bromine. nih.gov For instance, systems like hydrogen peroxide in combination with hydrobromic acid (H₂O₂-HBr) have been shown to be effective for the bromination of styrenes in aqueous media, offering a greener alternative to traditional methods. researchgate.net The application of such systems to the synthesis of this compound could significantly reduce the environmental footprint of the process.

The principles of green chemistry also advocate for minimizing waste and maximizing atom economy. pnas.orgresearchgate.net Future synthetic strategies will likely focus on catalytic methods that proceed with high efficiency and selectivity, thereby reducing the formation of byproducts. mdpi.com The use of benign solvents, such as water or supercritical CO₂, is another area of active research that could be applied to the synthesis of this compound. pnas.orglouisville.edu

Table 1: Comparison of Traditional vs. Green Bromination Methods for Styrene Derivatives

FeatureTraditional Method (e.g., Br₂ in CCl₄)Green Alternative (e.g., H₂O₂-HBr in Water)
Brominating Agent Molecular Bromine (Br₂)In situ generated Br₂ from HBr and H₂O₂
Solvent Chlorinated solvents (e.g., CCl₄, CH₂Cl₂)Water
Safety Concerns High toxicity and volatility of Br₂ and solventReduced hazard, water is a benign solvent
Byproducts Halogenated organic wasteWater
Environmental Impact HighLow

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. For the synthesis and functionalization of this compound, future research will likely focus on catalysts that can control both regioselectivity and stereoselectivity.

Given the chiral nature of the target molecule, asymmetric catalysis will play a pivotal role. The enantioselective bromination of olefins is a challenging but important transformation, and recent advancements have seen the development of organocatalysts and metal complexes that can induce high levels of stereocontrol. nus.edu.sgrsc.org For example, bifunctional catalysts have been designed to promote highly enantioselective bromolactonizations, which could be adapted for the asymmetric bromination of the precursor to this compound. nih.gov

Furthermore, the use of earth-abundant and non-toxic metal catalysts is a growing trend in sustainable chemistry. researchgate.net Research into catalytic systems based on metals like iron, copper, or manganese for halogenation reactions could provide more economical and environmentally friendly alternatives to catalysts based on precious metals. rsc.org The development of heterogeneous catalysts, which can be easily recovered and reused, is another important avenue for improving the sustainability of the synthesis. mdpi.com

Table 2: Emerging Catalytic Systems for Asymmetric Bromination

Catalyst TypeExampleKey AdvantagesPotential Application for this compound
Organocatalysts Chiral Amines, ThioureasMetal-free, often robust and readily availableEnantioselective synthesis of specific stereoisomers
Transition Metal Complexes Chiral Pd, Cu, or Mn complexesHigh turnover numbers, tunable reactivityHigh efficiency and control over chemo- and stereoselectivity
Bifunctional Catalysts BINOL-derived catalystsHigh enantioselectivity through dual activationAsymmetric bromination of the alkene precursor
Heterogeneous Catalysts Supported metal nanoparticlesEasy separation and recyclabilitySustainable and cost-effective production

Advanced Chemo- and Stereoselective Functionalization Strategies

The presence of both a bromo and a chloro substituent, as well as a stereocenter, makes this compound an interesting substrate for further functionalization. Future research will focus on developing highly selective methods to modify this molecule.

Chemo- and stereoselective reactions are crucial for selectively transforming one functional group in the presence of others. masterorganicchemistry.com For instance, developing conditions that allow for the selective substitution of the bromine atom while leaving the chlorine atom intact, or vice versa, would provide access to a diverse range of derivatives. The stereospecific derivatization of the chiral center through nucleophilic substitution reactions (Sₙ2) could lead to the synthesis of novel chiral compounds. nih.gov

Recent advances in catalysis, such as the use of photoredox catalysis, have opened up new avenues for the selective functionalization of organic molecules under mild conditions. nih.gov These methods could be employed for the late-stage functionalization of this compound, allowing for the introduction of a wide array of functional groups with high precision.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering numerous advantages in terms of safety, efficiency, and scalability. softecks.insemanticscholar.orgresearchgate.netsioc-journal.cnresearchgate.net Halogenation reactions, which are often highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry. softecks.inresearchgate.net

The integration of the synthesis of this compound into a continuous flow process would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. sioc-journal.cn The small reactor volumes in flow systems also enhance safety by minimizing the amount of hazardous material present at any given time. nih.gov

Furthermore, the automation of chemical synthesis is a rapidly advancing field that promises to accelerate the discovery and optimization of new reactions and molecules. chemrxiv.orgbris.ac.uknih.gov An automated platform could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound, significantly speeding up the development of optimized synthetic protocols.

Application of In Situ Spectroscopic and Chromatographic Methods for Reaction Monitoring and Optimization

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. In situ monitoring techniques provide real-time information about the concentration of reactants, intermediates, and products, offering valuable insights into the reaction progress. spectroscopyonline.com

Spectroscopic methods such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the formation and consumption of key species during the synthesis of this compound. mt.com This information can be used to determine reaction kinetics, identify reaction intermediates, and optimize reaction conditions to maximize yield and minimize byproduct formation.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for monitoring the progress of reactions and determining the purity of the product. nih.gov The development of in situ chromatographic monitoring techniques would allow for real-time analysis of the reaction mixture, providing immediate feedback for process control and optimization. For stereoselective reactions, in situ monitoring of chirality can be achieved using techniques like mass spectrometry, which can help in understanding the factors that control the enantioselectivity of the reaction. pku.edu.cnresearchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling or alkylation reactions. For example, Allylsamarium Bromide has been used as a Grignard-like reagent to synthesize structurally similar chloro-bromo aromatic compounds, achieving yields of ~64% under controlled conditions (e.g., THF solvent, 0°C to room temperature) . Key parameters to optimize include:

  • Catalyst selection : Pd-based catalysts improve coupling efficiency.
  • Temperature : Lower temperatures reduce side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
    Characterization via 1H^1H-NMR (δ 7.24–7.18 ppm for aromatic protons) and IR (C-Br stretch at ~631 cm1^{-1}) is critical to confirm product identity .

Q. How can researchers safely handle and store this compound, given its reactivity?

Methodological Answer: Safety protocols must address its acute toxicity (H302, H318) and environmental hazards (H411). Critical practices include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation .
    Emergency response for spills involves neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^1H-NMR detects aromatic protons (δ 7.2–7.1 ppm) and alkyl-bromide signals (δ 2.6–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated C15H13BrClC_{15}H_{13}BrCl: 315.99 g/mol) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of this compound?

Methodological Answer: SC-XRD is essential for determining the spatial arrangement of bromine and chlorine substituents. For similar compounds, SHELX software (e.g., SHELXL for refinement) has been used to resolve bond angles (<110° for C-Br-C) and torsional parameters, with data collected at 100 K to minimize thermal motion . Key steps:

  • Crystallization : Recrystallize from dichloromethane/hexane to obtain diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : Apply riding models for hydrogen atoms to improve accuracy .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a superior leaving group compared to chlorine, enabling selective substitution. In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the bromine undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate. Computational studies (DFT) suggest that the electron-withdrawing chlorine group lowers the LUMO energy of the aryl ring, accelerating transmetalation . Advanced methods:

  • Kinetic isotope effects : Probe rate-determining steps.
  • In situ IR spectroscopy : Monitor intermediate formation.

Q. How can computational modeling predict the compound’s environmental persistence and toxicity?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicity. For example:

  • Bioconcentration Factor (BCF) : Predicted BCF > 500 indicates high bioaccumulation risk due to hydrophobicity (logP ≈ 3.5) .
  • Toxicity pathways : Molecular docking simulations (e.g., with cytochrome P450 enzymes) identify metabolic activation pathways .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. For example:

  • Melting point : Literature reports 48–52°C for a related compound, but impurities can depress this range. Validate via differential scanning calorimetry (DSC) .
  • NMR shifts : Deuterated solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) can alter chemical shifts. Always report solvent and calibration standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Reactant of Route 2
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.